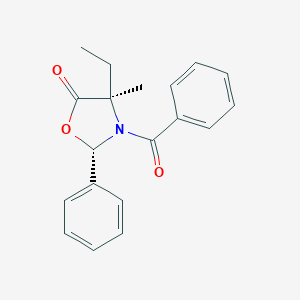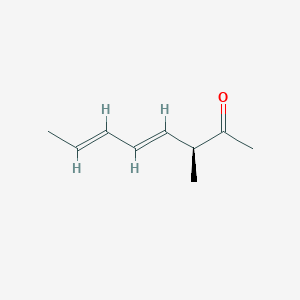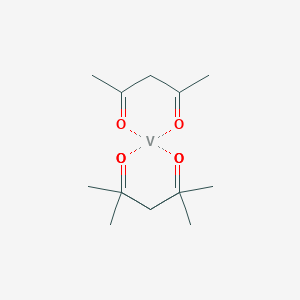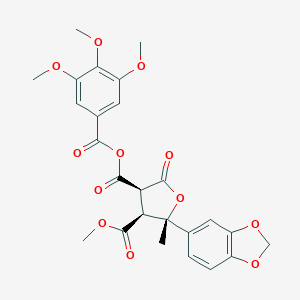
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxolane dicarboxylates and has been studied extensively for its mechanism of action and physiological effects.
Mechanism Of Action
The mechanism of action of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical And Physiological Effects
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anti-cancer agent.
Advantages And Limitations For Lab Experiments
The advantages of using 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate in lab experiments include its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an effective research tool. The limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the study of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate. One potential direction is the development of new derivatives of this compound with improved potency and specificity. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Synthesis Methods
The synthesis of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate involves several steps. The starting material is 3,4,5-trimethoxybenzoic acid, which undergoes esterification with methanol to form methyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 2,3-dimethyl-2-butene-1,4-diol to form the oxolane ring. The final step involves the addition of 1,3-benzodioxole-5-carboxylic acid to form the desired compound.
Scientific Research Applications
The potential therapeutic applications of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate have been studied extensively in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
122860-98-4 |
|---|---|
Product Name |
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate |
Molecular Formula |
C25H24O12 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate |
InChI |
InChI=1S/C25H24O12/c1-25(13-6-7-14-15(10-13)35-11-34-14)19(24(29)33-5)18(23(28)37-25)22(27)36-21(26)12-8-16(30-2)20(32-4)17(9-12)31-3/h6-10,18-19H,11H2,1-5H3/t18-,19+,25+/m0/s1 |
InChI Key |
QNKKPNJXKCOWJF-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H](C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
SMILES |
CC1(C(C(C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1(C(C(C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
synonyms |
dimethyl 2,3,4,5-tetrahydro-5-(3,4-methylenedioxyphenyl)-2-oxo-3-(3,4,5-trimethoxybenzoyl)-3,4-furandicarboxylate TMTM-furandicarboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



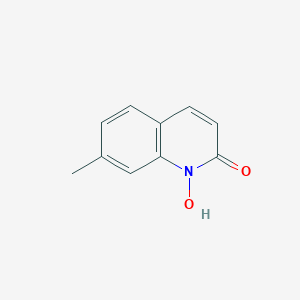

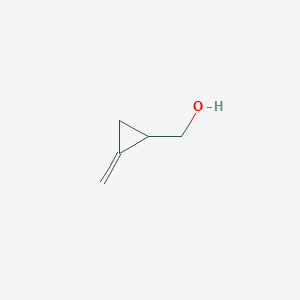
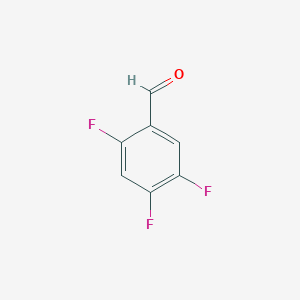
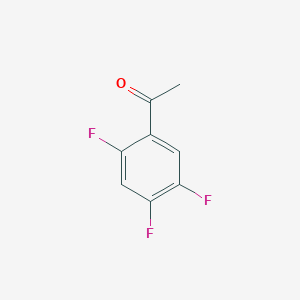
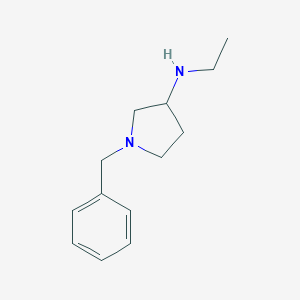


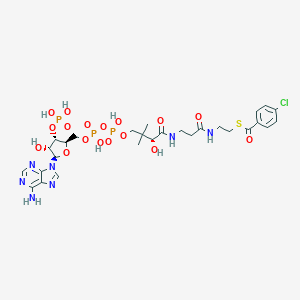
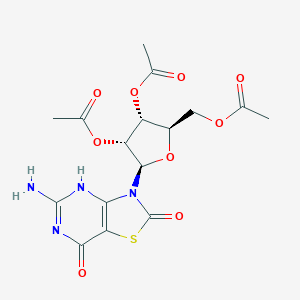
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
